
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is a complex organic compound that falls under the category of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is characterized by its unique structure, which includes multiple ether linkages and a butoxyethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 mechanism .
Industrial Production Methods
In an industrial setting, the production of this ester may involve the use of acid chlorides and alcohols in the presence of a base. This method is advantageous due to its high yield and efficiency. The reaction conditions typically include moderate temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to form an aldehyde or a primary alcohol, depending on the reducing agent used.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Aldehyde or primary alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with various biological pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil and used in fragrances.
Isopentyl acetate: A constituent of banana oil and used in flavors.
Ethyl acetate: A commonly used solvent in the chemical industry.
Uniqueness
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is unique due to its multiple ether linkages and the presence of a butoxyethyl ester group.
Properties
CAS No. |
63021-22-7 |
|---|---|
Molecular Formula |
C18H34O9 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[2-(2-butoxyethoxycarbonyloxy)ethoxy]ethyl 2-butoxyethyl carbonate |
InChI |
InChI=1S/C18H34O9/c1-3-5-7-21-9-13-24-17(19)26-15-11-23-12-16-27-18(20)25-14-10-22-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
ZCVOIHBQBQVHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)OCCOCCOC(=O)OCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


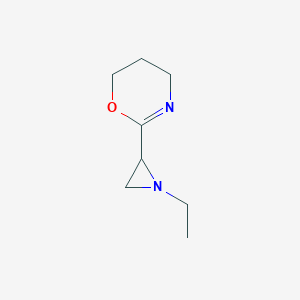
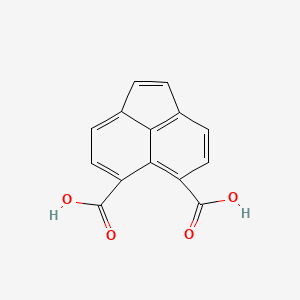
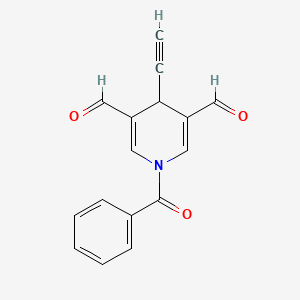

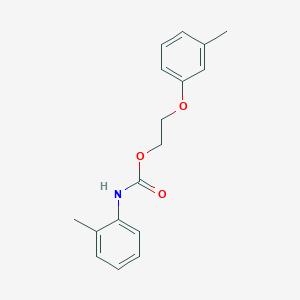
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
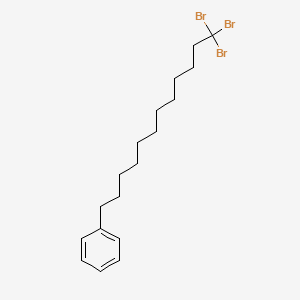
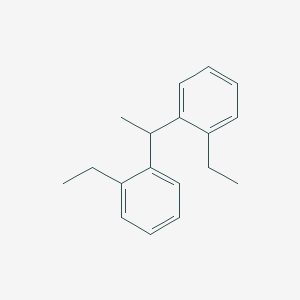

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
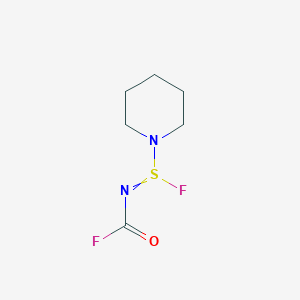

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
